

Cy5 Alkyne Fluorescent Probe: A Technical Guide

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Compound of Interest

Compound Name: Cy5 alkyne

Cat. No.: B8234907

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core characteristics of the **Cy5 alkyne** fluorescent probe, a versatile tool in biological research and drug development. Cyanine 5 (Cy5) is a far-red emitting fluorophore known for its high fluorescence intensity and photostability, making it ideal for a range of applications where minimizing background autofluorescence from biological samples is critical.^{[1][2]} The incorporation of a terminal alkyne group allows for its specific and efficient conjugation to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.^{[3][4][5]}^[6]

Core Characteristics and Photophysical Properties

Cy5 alkyne is a water-soluble and pH-insensitive dye across a broad range (pH 4-10), ensuring reliable performance in various biological buffers.^{[3][5]} Its fluorescence emission in the far-red region of the spectrum is particularly advantageous for in vivo imaging, as it allows for deeper tissue penetration and reduces interference from endogenous fluorophores.^{[1][7]} The brightness and photostability of Cy5 make it well-suited for imaging low-abundance targets.^{[3][5]}

Quantitative Data Summary

The following table summarizes the key quantitative properties of the **Cy5 alkyne** fluorescent probe. These values are essential for designing and optimizing fluorescence-based

experiments.

Property	Value	References
Excitation Maximum (λ_{ex})	~649-650 nm	[3][5][8][9]
Emission Maximum (λ_{em})	~670-680 nm	[8][9]
Molar Extinction Coefficient (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][5]
Fluorescence Quantum Yield (Φ)	~0.2	[10]
Recommended Laser Lines	633 nm, 635 nm, 647 nm	[3][5]
Spectrally Similar Dyes	Alexa Fluor® 647, CF® 647 Dye, DyLight™ 649	[3][5]
Molecular Weight	~787.96 g/mol (protonated)	[3][5]
Solubility	Water, DMSO, DMF	[3][5]

Experimental Protocols

The primary application of **Cy5 alkyne** is its use in click chemistry for the specific labeling of azide-modified biomolecules such as proteins, nucleic acids, and glycans.[9]

Detailed Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

This protocol outlines a general procedure for labeling a protein containing an azide group with **Cy5 alkyne**.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS)
- Cy5 alkyne**

- DMSO (anhydrous)
- Copper(II) sulfate (CuSO_4) solution (e.g., 50 mM in water)
- Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand (e.g., TBTA) solution (e.g., 10 mM in DMSO)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

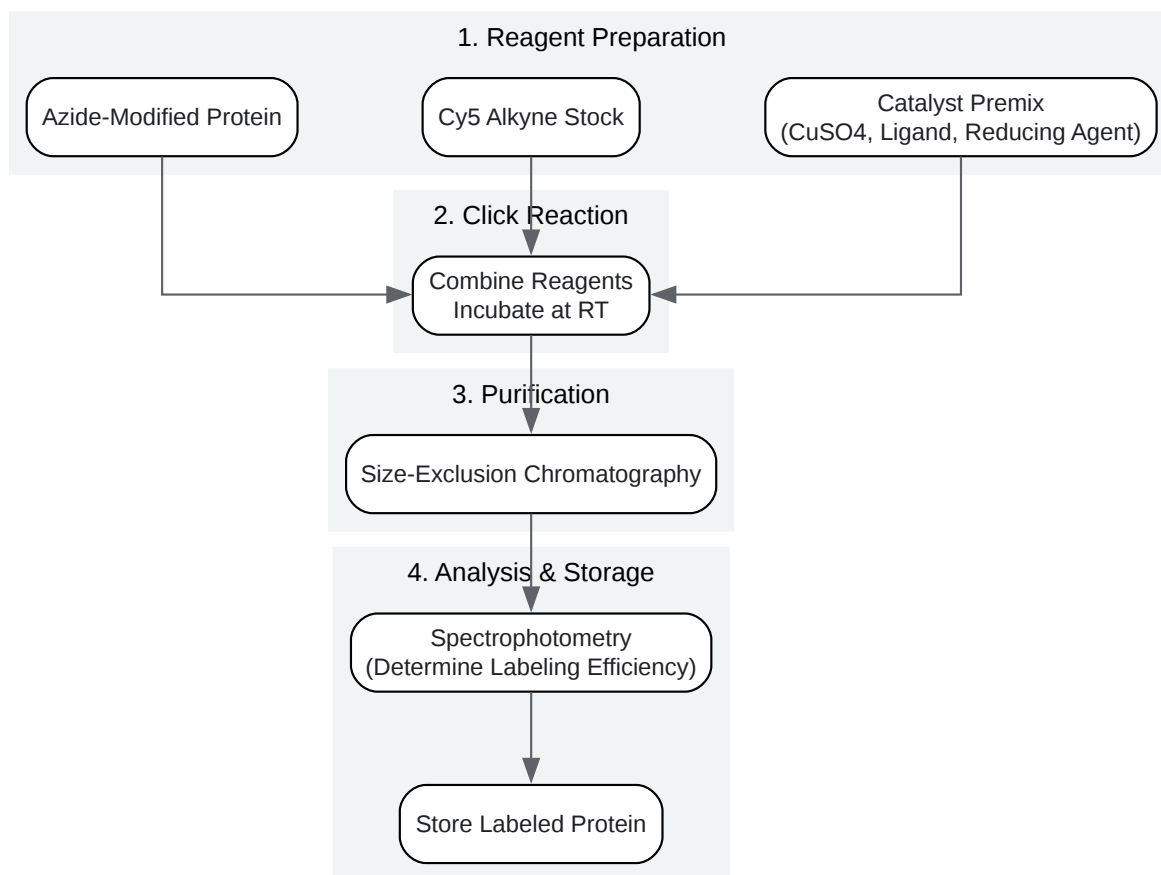
- Reagent Preparation:
 - Prepare a stock solution of **Cy5 alkyne** in anhydrous DMSO (e.g., 10 mM).
 - Prepare a stock solution of the azide-modified protein at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris can interfere with some labeling chemistries, though they are generally compatible with click chemistry.
 - Freshly prepare the sodium ascorbate solution.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of **Cy5 alkyne** stock solution.
 - Add the copper-chelating ligand (e.g., TBTA) to the reaction mixture.
 - Add the CuSO_4 solution to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
 - Gently mix the components and incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification of the Labeled Protein:

- Following the incubation, purify the Cy5-labeled protein from unreacted dye and other reaction components.
- Size-exclusion chromatography is a common method for this purification step.
- Collect the fractions containing the labeled protein, which can be identified by its characteristic color and by measuring absorbance at 280 nm (for protein) and 650 nm (for Cy5).
- Characterization and Storage:
 - Confirm the successful labeling and determine the degree of labeling using UV-Vis spectrophotometry.
 - Store the purified Cy5-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling an azide-modified protein with **Cy5 alkyne** using click chemistry.

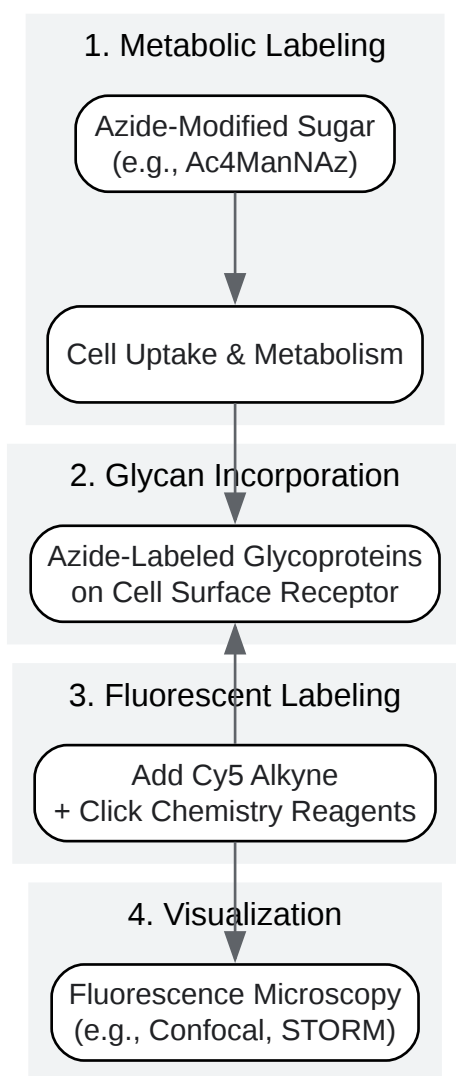


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Caption: Workflow for **Cy5 alkyne** labeling of proteins.

Signaling Pathway Example: Imaging Glycan Dynamics

Cy5 alkyne is frequently used to visualize metabolically labeled biomolecules. For instance, cells can be fed with an azide-modified sugar, which is incorporated into glycoproteins. The subsequent click reaction with **Cy5 alkyne** allows for the fluorescent labeling and imaging of these glycans, providing insights into their trafficking and localization, which are crucial in many signaling pathways.



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